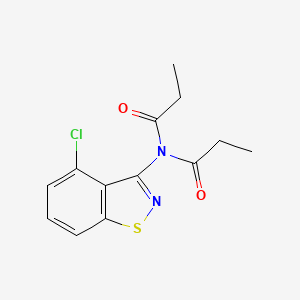
N-(4-Chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole core is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated benzothiazole is reacted with propanoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the carbonyl group in the propanoyl moiety.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, modulating their activity. The chlorine and propanoyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-1,2-benzothiazol-3-yl)-N-acetylacetamide
- N-(4-Chloro-1,2-benzothiazol-3-yl)-N-butanoylbutanamide
Uniqueness
N-(4-Chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
CAS No. |
96360-23-5 |
|---|---|
Molecular Formula |
C13H13ClN2O2S |
Molecular Weight |
296.77 g/mol |
IUPAC Name |
N-(4-chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-3-10(17)16(11(18)4-2)13-12-8(14)6-5-7-9(12)19-15-13/h5-7H,3-4H2,1-2H3 |
InChI Key |
QERSKCYEGAUDJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=NSC2=C1C(=CC=C2)Cl)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















